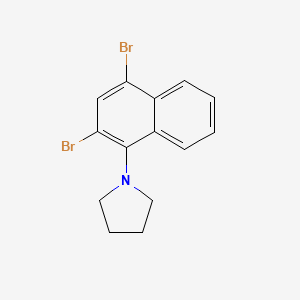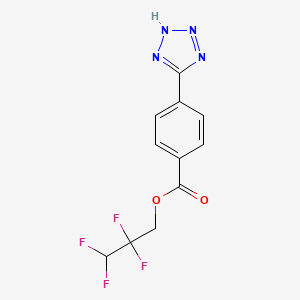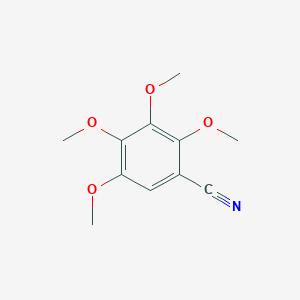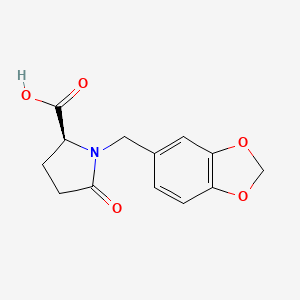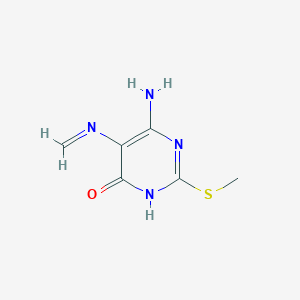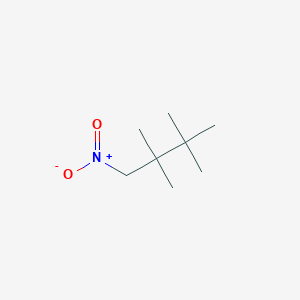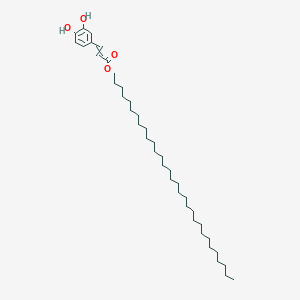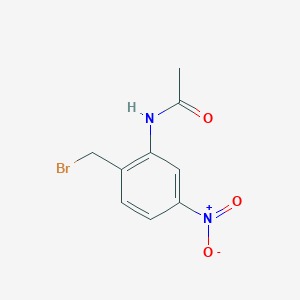
N-(2-(Bromomethyl)-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Bromomethyl)-5-nitrophenyl)acetamide: is an organic compound that features a bromomethyl group and a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide typically involves a multi-step process:
Nitration: The starting material, 2-methylphenylacetamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.
Bromination: The nitrated compound is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group at the 2-position.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted phenylacetamides.
Reduction: Formation of N-(2-(Aminomethyl)-5-nitrophenyl)acetamide.
Oxidation: Formation of N-(2-(Formyl)-5-nitrophenyl)acetamide or N-(2-(Carboxyl)-5-nitrophenyl)acetamide.
Applications De Recherche Scientifique
Chemistry: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide depends on its chemical modifications and the target application. For instance, if used as a precursor to an antimicrobial agent, the bromomethyl group may interact with bacterial enzymes, disrupting their function and leading to bacterial cell death. The nitro group can also play a role in redox reactions within biological systems, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
- N-(2-Bromophenyl)acetamide
- N-(2-(Bromomethyl)phenyl)acetamide
- N-(2-(Bromomethyl)-4-nitrophenyl)acetamide
Comparison: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is unique due to the specific positioning of the bromomethyl and nitro groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to N-(2-Bromophenyl)acetamide, the presence of the nitro group in this compound enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the nitro group can participate in redox reactions, providing additional pathways for chemical transformations.
Propriétés
Numéro CAS |
651733-07-2 |
|---|---|
Formule moléculaire |
C9H9BrN2O3 |
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
N-[2-(bromomethyl)-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10/h2-4H,5H2,1H3,(H,11,13) |
Clé InChI |
YDWDVJVLNIFXJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
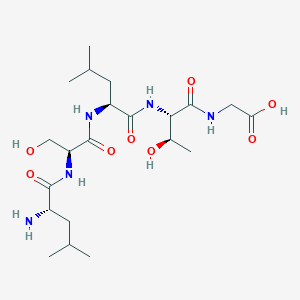

![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)

![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
